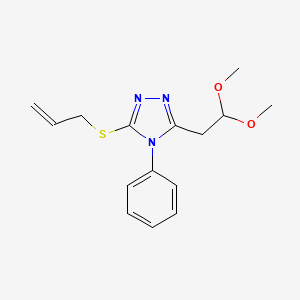
3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. The triazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C16H18F3N3O2S
- Molecular Weight : 373.39 g/mol
- CAS Number : 303995-36-0
The compound features a triazole ring substituted with an allylsulfanyl group and a dimethoxyethyl moiety, which are critical for its biological activity.
Antifungal Activity
- Mechanism of Action : The antifungal properties of triazole derivatives often involve the inhibition of ergosterol synthesis, a key component of fungal cell membranes. This action is typically mediated through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51) .
-
Case Studies :
- In vitro studies have shown that similar triazole compounds exhibit significant antifungal activity against species such as Candida albicans and Aspergillus fumigatus. For example, compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .
Anticancer Activity
- Mechanism of Action : The anticancer potential is hypothesized to arise from the compound's ability to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival .
- Research Findings :
Table 1: Biological Activity Summary of Related Triazole Compounds
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Allylsulfanyl Group : Achieved via nucleophilic substitution using allylthiol.
- Attachment of Dimethoxyethyl Group : Conducted through alkylation reactions with 2,2-dimethoxyethanol .
科学研究应用
Antifungal Applications
One of the most significant applications of this compound is its antifungal activity. Research has indicated that derivatives of 1,2,4-triazole, including 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole, exhibit potent antifungal effects against various strains of fungi.
Case Study: Antifungal Efficacy
A study published in the Journal of Fac. Pharm. Ankara evaluated the antifungal activity of several triazole derivatives against Candida species. The results demonstrated that compounds with allylsulfanyl substitutions showed enhanced efficacy compared to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for some derivatives were found to be ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .
Antimicrobial Activity
In addition to antifungal properties, the compound has been investigated for its antimicrobial effects. Triazole derivatives are known for their broad-spectrum antimicrobial activities.
Case Study: Antimicrobial Screening
A comprehensive study assessed the antimicrobial properties of various triazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications in the triazole structure significantly enhanced antibacterial activity. Compounds similar to this compound displayed promising results in inhibiting bacterial growth .
Drug Design and Development
The unique structure of this compound allows it to serve as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further modification and optimization.
Insights from Research
Research has shown that the incorporation of various functional groups into the triazole ring can enhance pharmacological properties. For instance, studies suggest that substituents like methoxy and allylsulfanyl groups can improve solubility and bioavailability while maintaining or enhancing biological activity .
Summary Table of Biological Activities
属性
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-10-21-15-17-16-13(11-14(19-2)20-3)18(15)12-8-6-5-7-9-12/h4-9,14H,1,10-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVBDBQWZCIOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC=C2)SCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














